N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Catalog No.
S6711189
CAS No.
176788-84-4
M.F
C14H8Cl2N2O3S
M. Wt
355.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thia...

CAS Number

176788-84-4

Product Name

N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

IUPAC Name

N-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C14H8Cl2N2O3S

Molecular Weight

355.2 g/mol

InChI

InChI=1S/C14H8Cl2N2O3S/c1-6(19)17-14-18-11(5-22-14)9-3-7-2-8(15)4-10(16)12(7)21-13(9)20/h2-5H,1H3,(H,17,18,19)

InChI Key

TZXLPZHAIJPTJS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide: Current Research Availability

Future Research Directions

Given the presence of specific functional groups within the molecule, N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide could potentially hold promise for various research areas. Here are some possibilities:

  • Medicinal Chemistry: The molecule contains a thiazole ring, a common structural motif found in many bioactive molecules. Research efforts could explore the compound's potential for biological activity, such as antimicrobial or anti-inflammatory properties.
  • Material Science: The combination of the coumarin and thiazole groups might be of interest for material science research, potentially leading to the development of novel materials with specific properties.

N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that combines a thiazole moiety with a coumarin derivative. This compound features a dichloro-substituted chromenone structure, which contributes to its potential biological activities. The thiazole ring enhances the compound's pharmacological properties, making it an area of interest for medicinal chemistry.

The synthesis of N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the condensation of 1,3-thiazole derivatives with acetamides. The reaction can be catalyzed by various reagents, including anhydrous zinc chloride, which facilitates the formation of the thiazolidine ring. The reaction conditions often include refluxing in solvents like dioxane or ethanol to promote the desired transformations .

N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide exhibits various biological activities. Preliminary studies suggest that compounds containing both thiazole and coumarin structures may possess significant antioxidant properties. Additionally, thiazole derivatives are known for their antimicrobial and anticancer activities. The specific biological activity of this compound can be further elucidated through targeted pharmacological studies .

The synthesis of N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods:

  • Condensation Reaction: Reacting an appropriate thiazole derivative with 6,8-dichloro-2H-chromen-3-one in the presence of acetic anhydride or acetic acid.
  • Cyclization: Employing cyclocondensation techniques using thioglycolic acid and other reagents to form the thiazolidine structure.
  • Reflux Method: Utilizing reflux conditions in solvents such as dioxane or ethanol to facilitate the reaction and improve yield .

N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development due to its promising biological activities.
  • Antioxidant Formulations: Its antioxidant properties may be harnessed in dietary supplements or functional foods.
  • Research: As a tool compound in studies investigating the mechanisms of action of thiazole and coumarin derivatives .

Interaction studies are crucial for understanding how N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide interacts with biological targets. These studies may involve:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In vitro Assays: To evaluate the compound's efficacy against various cell lines and its mechanism of action.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles .

Several compounds share structural similarities with N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide. These include:

Compound NameStructureUnique Features
4-(6-amino-thiazol-2-yl)phenolThiazole ring with phenolic substitutionKnown for antimicrobial activity
6-bromo-N-(thiazol-2-yl)acetamideThiazole linked to acetamideExhibits anticancer properties
5-(4-methylphenyl)-thiazoleSimple thiazole derivativeUsed in various synthetic pathways

N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a dichlorinated chromenone and a thiazole moiety, potentially enhancing its biological activity compared to simpler compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.9632687 g/mol

Monoisotopic Mass

353.9632687 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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